

Protocol for oligonucleotide synthesis using Rev dC(Bz)-5'-amidite

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An Application Note and Protocol for the Synthesis of Oligonucleotides Using **Rev dC(Bz)-5'-Amidite**

For Researchers, Scientists, and Drug Development Professionals Introduction

Standard automated oligonucleotide synthesis proceeds in the 3' to 5' direction. However, certain applications, such as the preparation of oligonucleotides with 3'-terminal modifications or the synthesis of sequences resistant to 3'-exonuclease degradation, necessitate a reverse synthesis direction (5' to 3'). This is achieved using "reverse" or 5'-phosphoramidites, such as **Rev dC(Bz)-5'-amidite**.[1]

This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides using **Rev dC(Bz)-5'-amidite**. The protocol covers the entire workflow from reagent preparation and the automated synthesis cycle to post-synthesis cleavage, deprotection, and purification. The benzoyl (Bz) group is a classic protecting group for the exocyclic amine of deoxycytidine (dC).[2][3] Understanding the specific conditions required for its removal is critical for obtaining a high-purity final product.

Materials and Reagents

Phosphoramidites:



- Rev dC(Bz)-5'-CE Phosphoramidite
- Other required Rev 5'-CE Phosphoramidites (e.g., Rev dA(Bz), Rev dG(iBu), T)
- Solid Support: 3'-functionalized Controlled Pore Glass (CPG) or polystyrene support suitable for initiating 5' to 3' synthesis.
- Anhydrous Acetonitrile (ACN): For phosphoramidite and activator solutions.
- Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) or 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in ACN.[4]
- Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
- Capping Solutions:
 - Cap A: Acetic Anhydride/Pyridine/THF.
 - Cap B: N-Methylimidazole/THF.
- Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
- Cleavage and Deprotection Solution: Concentrated Ammonium Hydroxide (28-30%).
- Purification Buffers (for HPLC):
 - Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in water.
 - Buffer B: 0.1 M TEAA in 50% aqueous acetonitrile.
- Equipment:
 - Automated DNA/RNA Synthesizer.
 - High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18).
 - Lyophilizer.



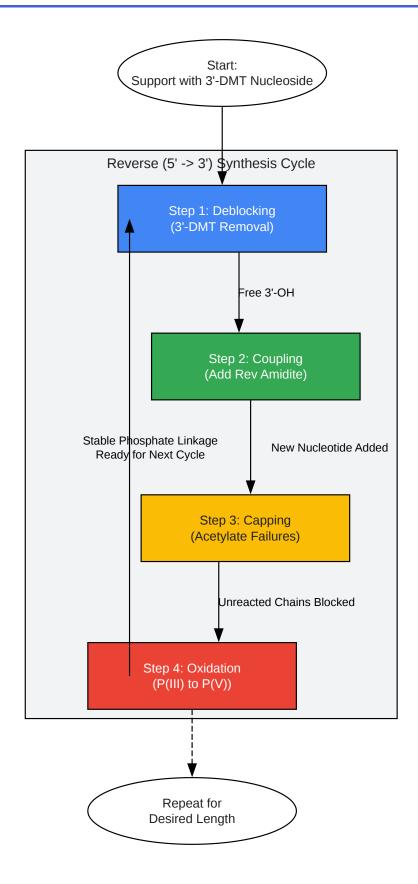
Experimental Protocols Reagent Preparation

- Phosphoramidite Solution: Prepare a 0.1 M solution of Rev dC(Bz)-5'-amidite and other reverse amidites in anhydrous acetonitrile.[5] Ensure the acetonitrile is dried over activated molecular sieves.
- Activator Solution: Prepare the activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)
 as per the synthesizer manufacturer's recommendations. Ensure the activator is fully
 dissolved to prevent crystallization.[4]
- Standard Reagents: Prepare or use commercially available deblocking, capping, and oxidizing solutions according to the DNA synthesizer's protocol.

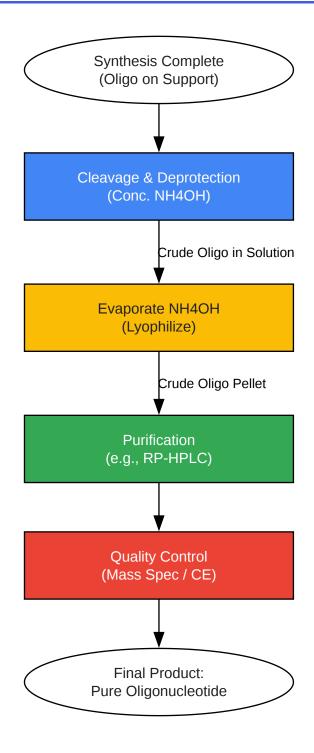
Automated Solid-Phase Synthesis (5' → **3' Direction)**

The synthesis proceeds by adding one nucleotide per cycle, which consists of four main chemical steps.[6] The key difference in reverse synthesis is the starting point: the first nucleoside is attached to the solid support via its 5'-hydroxyl group, leaving a free 3'-hydroxyl for chain elongation.









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References

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